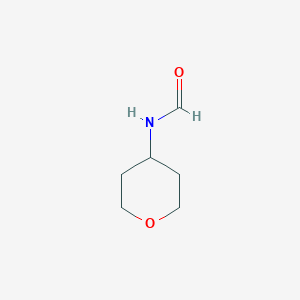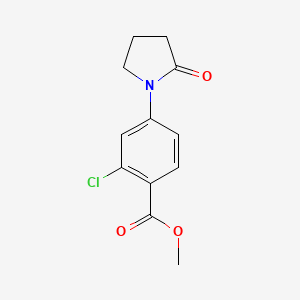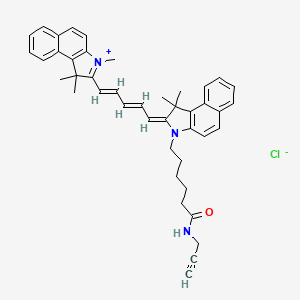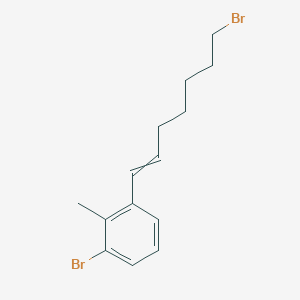
N-(tetrahydro-2H-pyran-4-yl)Formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tetrahydro-2H-pyran-4-yl)Formamide is an organic compound that features a tetrahydropyran ring attached to a formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydro-2H-pyran-4-yl)Formamide typically involves the reaction of tetrahydro-2H-pyran-4-amine with formic acid or formic acid derivatives. One common method includes the use of N-ethyl-N,N-diisopropylamine in acetonitrile at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
N-(tetrahydro-2H-pyran-4-yl)Formamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The formamide group can be reduced to form amines.
Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formamide group can yield carboxylic acids, while reduction can yield amines. Substitution reactions can introduce various functional groups into the tetrahydropyran ring.
Aplicaciones Científicas De Investigación
N-(tetrahydro-2H-pyran-4-yl)Formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(tetrahydro-2H-pyran-4-yl)Formamide involves its interaction with various molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tetrahydropyran ring provides structural stability and can modulate the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but without the formamide group.
Tetrahydro-2H-pyran-4-amine: A precursor in the synthesis of N-(tetrahydro-2H-pyran-4-yl)Formamide.
Formamide: The simplest formamide, lacking the tetrahydropyran ring.
Uniqueness
This compound is unique due to the combination of the tetrahydropyran ring and the formamide group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from simpler related compounds .
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
N-(oxan-4-yl)formamide |
InChI |
InChI=1S/C6H11NO2/c8-5-7-6-1-3-9-4-2-6/h5-6H,1-4H2,(H,7,8) |
Clave InChI |
AHDLYJMFJPCHKA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13708836.png)
![4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole](/img/structure/B13708844.png)

![6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride](/img/structure/B13708861.png)


![2-[(4-Pyrazolyl)oxy]-N,N-dimethylethanamine](/img/structure/B13708870.png)


